Dotriacontane: A Comprehensive Technical Overview
Dotriacontane: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dotriacontane (C32H66) is a long-chain saturated hydrocarbon belonging to the alkane series.[1][2] This white, waxy solid is found in various natural sources, including plant waxes and beeswax, and has garnered interest for its diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth analysis of the molecular structure, physicochemical properties, synthesis, and analysis of dotriacontane, tailored for professionals in research and drug development.
Molecular Structure and Identification
Dotriacontane is a linear alkane consisting of a 32-carbon chain with the molecular formula C32H66.[3] Its IUPAC name is simply dotriacontane, and it is also known by synonyms such as n-dotriacontane and bicetyl.[3] The molecule is characterized by single covalent bonds between its carbon atoms, resulting in a flexible, unbranched structure.
Key Identifiers:
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CAS Number: 544-85-4[3]
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Molecular Weight: 450.87 g/mol
Physicochemical Properties
Dotriacontane's physical and chemical properties are characteristic of long-chain alkanes, exhibiting low reactivity and poor solubility in polar solvents. A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C32H66 | [3] |
| Molecular Weight | 450.87 g/mol | |
| Melting Point | 69-72 °C | |
| Boiling Point | 467 °C | |
| Density | 0.812 g/cm³ at 20 °C | [4] |
| Refractive Index | 1.453 at 70 °C | |
| Solubility | Insoluble in water; Soluble in hot benzene, chloroform, and ether. | [4] |
| Appearance | White crystalline solid or powder | [4] |
Synthesis of Dotriacontane
The synthesis of long-chain alkanes such as dotriacontane can be achieved through several classical organic chemistry reactions. Below are detailed conceptual protocols for three such methods.
Wurtz Reaction
The Wurtz reaction is a coupling reaction involving the treatment of two alkyl halides with sodium metal to form a higher alkane. For the synthesis of dotriacontane, a 16-carbon alkyl halide, such as 1-bromohexadecane, would be utilized.
Experimental Protocol:
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Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is assembled and flame-dried to ensure anhydrous conditions. The flask is charged with sodium metal suspended in dry diethyl ether.
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Reagent Addition: A solution of 1-bromohexadecane in dry diethyl ether is added dropwise to the stirred suspension of sodium metal.
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Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete reaction.
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Work-up and Purification: After cooling, the excess sodium is carefully quenched with ethanol, followed by the addition of water. The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude dotriacontane is then purified by recrystallization from a suitable solvent like ethanol or acetone.
Kolbe Electrolysis
Kolbe electrolysis involves the electrochemical decarboxylation of a carboxylate salt to produce a symmetrical alkane. To synthesize dotriacontane, the electrolysis of heptadecanoic acid (C17H34O2) would be performed.
Experimental Protocol:
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Electrolyte Preparation: Heptadecanoic acid is neutralized with an aqueous solution of sodium hydroxide or potassium hydroxide to form the corresponding carboxylate salt.
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Electrolysis: The aqueous solution of the heptadecanoate salt is placed in an electrolytic cell equipped with platinum electrodes. A direct current is passed through the solution.
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Reaction at Anode: At the anode, the heptadecanoate ions are oxidized, lose carbon dioxide, and form hexadecyl radicals. Two of these radicals then combine to form dotriacontane.
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Product Isolation: The solid dotriacontane, being insoluble in the aqueous medium, will precipitate out or form a layer that can be separated by filtration or extraction with an organic solvent. Further purification is achieved by recrystallization.
A specific example of a related synthesis is the preparation of tritium-labelled dotriacontane, which involved the catalytic reduction of dotriaconta-15,17-diyne. This diynewas synthesized by the oxidative coupling of hexadec-1-yne, which in turn was prepared from myristyl bromide and monosodium acetylide.
Analysis of Dotriacontane
The identification and quantification of dotriacontane are typically performed using gas chromatography-mass spectrometry (GC-MS).
Experimental Protocol:
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Sample Preparation: A known amount of the sample containing dotriacontane is dissolved in a suitable organic solvent, such as hexane or chloroform. An internal standard may be added for quantitative analysis.
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GC-MS Analysis: The prepared sample is injected into a gas chromatograph equipped with a capillary column suitable for high-boiling point compounds (e.g., a non-polar or medium-polarity column).
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Chromatographic Conditions: The oven temperature is programmed to ramp up to a high final temperature to ensure the elution of the high-molecular-weight dotriacontane. The injector and detector temperatures are also set to high values.
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Mass Spectrometry: The eluting compounds are ionized (typically by electron impact), and the resulting mass spectrum is recorded. The mass spectrum of dotriacontane will show a characteristic fragmentation pattern of a long-chain alkane, with the molecular ion peak (m/z 450.9) potentially being weak or absent.
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Identification and Quantification: Dotriacontane is identified by its retention time and by comparing its mass spectrum to a reference spectrum from a library or a standard. Quantification is achieved by integrating the peak area and comparing it to that of a known standard.
Biological Activity and Potential Applications
Dotriacontane has been reported to exhibit a range of biological activities, making it a molecule of interest for drug development.
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Antimicrobial and Antiviral Activity: Studies have shown that dotriacontane possesses antimicrobial, antibacterial, and antiviral properties.
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Anti-inflammatory and Antioxidant Effects: Dotriacontane has demonstrated anti-inflammatory and antioxidant activities.
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Anticonvulsant Properties: There is evidence to suggest that dotriacontane may have anticonvulsant effects.
These biological activities suggest that dotriacontane could be a lead compound for the development of new therapeutic agents. Further research into its mechanisms of action and potential toxicities is warranted.
Conclusion
Dotriacontane is a long-chain alkane with a well-defined molecular structure and characteristic physicochemical properties. Its synthesis can be achieved through established organic reactions, and its analysis is readily performed using modern analytical techniques like GC-MS. The diverse biological activities of dotriacontane highlight its potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of dotriacontane for researchers and scientists working in these areas.
